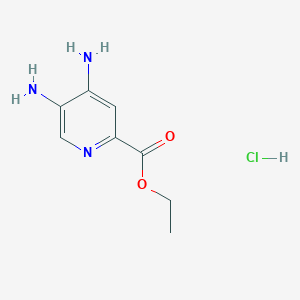
Ethyl 4,5-diaminopicolinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-diaminopicolinate hydrochloride is a chemical compound with the molecular formula C8H12ClN3O2. It is a derivative of picolinic acid and is characterized by the presence of two amino groups at the 4 and 5 positions of the pyridine ring. This compound is often used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-diaminopicolinate hydrochloride typically involves the reaction of ethyl picolinate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4,5-diaminopicolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield primary or secondary amines.
科学的研究の応用
Ethyl 4,5-diaminopicolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4,5-diaminopicolinate hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
類似化合物との比較
Similar Compounds
Ethyl 4,5-diaminopyridine: Similar in structure but lacks the carboxylate group.
4,5-Diaminopicolinic acid: Similar but without the ethyl ester group.
Ethyl 2,3-diaminopicolinate: Similar but with amino groups at different positions.
Uniqueness
Ethyl 4,5-diaminopicolinate hydrochloride is unique due to the specific positioning of the amino groups and the presence of the ethyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
特性
分子式 |
C8H12ClN3O2 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
ethyl 4,5-diaminopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-3-5(9)6(10)4-11-7;/h3-4H,2,10H2,1H3,(H2,9,11);1H |
InChIキー |
QBJVCEWFVYWFFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C(C(=C1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


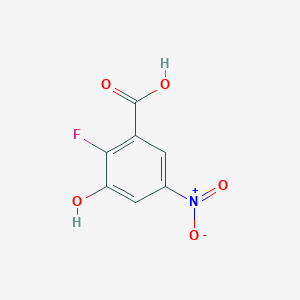
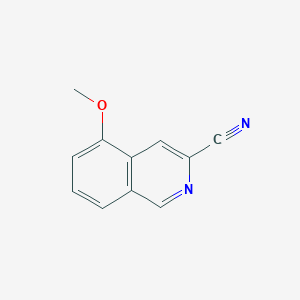

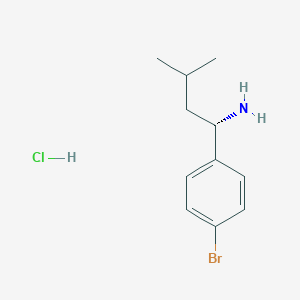

![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
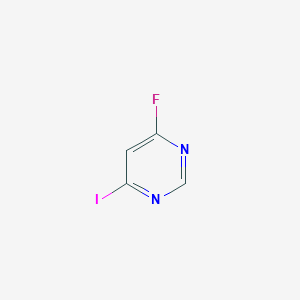

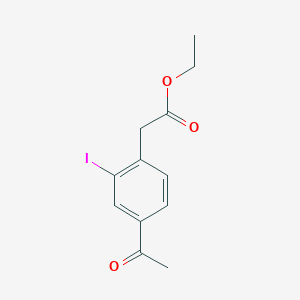
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
